Methoxphenidine - 127529-46-8

Methoxphenidine

Catalog Number: EVT-10897714
CAS Number: 127529-46-8
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methoxphenidine is classified as a new psychoactive substance (NPS) and falls under the category of arylcyclohexylamines. It is often synthesized in clandestine laboratories and sold through various online platforms. The compound is not currently controlled under international drug conventions, which contributes to its availability and use in recreational settings.

Synthesis Analysis

Methods of Synthesis

Methoxphenidine can be synthesized using several methods, primarily involving standard organic chemistry techniques. Two notable procedures include:

  1. Three-Component Reaction: This method allows for the synthesis of methoxphenidine from readily available starting materials in a single step.
  2. Grignard Reaction: In this approach, a Grignard reagent is reacted with a Weinreb amide to form a ketone intermediate, which is subsequently converted into methoxphenidine through further reactions involving primary amines and dibromopentane.

Both methods have been reported to yield the product within a few days, utilizing commercially available reagents and solvents .

Molecular Structure Analysis

Structure and Data

Methoxphenidine's molecular formula is C_17H_20N_2O, with a molecular weight of approximately 284.35 g/mol. The compound features a diphenyl structure with a methoxy group attached to one of the phenyl rings, contributing to its unique properties.

  • Melting Point: Approximately 171.5 °C
  • Solubility: Soluble in various solvents including ethanol and dimethyl sulfoxide .
Chemical Reactions Analysis

Reactions and Technical Details

Methoxphenidine undergoes various chemical reactions typical for compounds with amine groups. Key reactions include:

  • N-Methyl-D-Aspartate Receptor Antagonism: Methoxphenidine acts as an uncompetitive antagonist at the N-methyl-D-aspartate receptor, leading to dissociative effects similar to those observed with other NMDA antagonists.
  • Analytical Characterization: Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for the identification and quantification of methoxphenidine in samples .
Mechanism of Action

Process and Data

The primary mechanism of action for methoxphenidine involves antagonism at the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By blocking this receptor's activity, methoxphenidine induces dissociative effects characterized by feelings of detachment from reality, sensory distortion, and altered perceptions of time and space.

Research indicates that methoxphenidine has a potency profile that ranks it among other NMDA antagonists, with specific binding affinities that can be quantitatively assessed using IC50 values in pharmacological studies .

Physical and Chemical Properties Analysis

Properties Overview

Methoxphenidine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Approximately 3 mg/mL in phosphate-buffered saline (pH 7.2), ~30 mg/mL in ethanol, and ~50 mg/mL in dimethylformamide.
  • Boiling Point: Not well-characterized; further studies are needed .

These properties are essential for understanding its behavior in biological systems and its potential applications.

Applications

Scientific Uses

Methoxphenidine has been primarily studied within the context of pharmacology due to its NMDA receptor antagonism. Its applications include:

  • Research on Dissociative Anesthetics: Used as a model compound for studying the effects of NMDA antagonists on neural activity.
  • Forensic Toxicology: Methoxphenidine's presence in biological samples necessitates the development of analytical methods for its detection, particularly in cases of suspected substance abuse .

Although it has not been widely adopted for therapeutic purposes due to safety concerns associated with recreational use, ongoing research may uncover potential medical applications or lead to better understanding its pharmacological profile.

Introduction to Methoxphenidine as a Novel Psychoactive Substance (NPS)

Emergence and Prevalence in Illicit Drug Markets

Methoxphenidine (2-MeO-diphenidine; 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) emerged as a designer drug following the 2013 United Kingdom ban on arylcyclohexylamines like methoxetamine. This strategic market entry positioned Methoxphenidine as a legal alternative to controlled dissociative anesthetics, capitalizing on structural modifications to circumvent existing drug legislation. Initial availability occurred through online gray market retailers and specialized "research chemical" vendors, predominantly in powdered or tablet formulations [1] [8].

European drug surveillance systems first documented Methoxphenidine in 2013–2014, coinciding with its proliferation across online marketplaces. User forums facilitated rapid dissemination of experiential reports and acquisition sources, driving consumer interest despite limited pharmacological data. Product seizure data highlights its presence in diverse jurisdictions: Japanese authorities identified Methoxphenidine in herbal incense blends (e.g., "Aladdin Spacial Edition"), while European customs intercepted powdered forms marketed as "not for human consumption" [1] [6] [8]. The substance's detection in poly-drug formulations—often combined with synthetic cannabinoids like 5F-AB-PINACA or stimulants—demonstrates its integration into broader NPS distribution networks [6].

Table 1: Documented Seizures and Product Forms of Methoxphenidine

JurisdictionYear DocumentedProduct FormPoly-Drug Combinations
United Kingdom2013Powder, TabletsNone (primary substance)
Japan2014Herbal incense blends5F-AB-PINACA, Benzylpiperazine
Germany2015Crystalline powderDiphenidine, Synthetic cathinones
Sweden2015TabletsNot specified

Market prevalence peaked during 2014–2016, with user forum analyses indicating substantial interest from individuals seeking dissociative experiences. The compound’s persistence in online vendor inventories despite subsequent legal controls in China (2015), Sweden (2015), and Canada (2016) underscores the adaptive nature of NPS distribution networks [1] [6] [8].

Structural Classification Within the Diarylethylamine Family

Methoxphenidine belongs to the diarylethylamine class, characterized by a core structure featuring two aromatic rings (aryl groups) attached to an ethylamine backbone. Its specific chemical designation is (±)-1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, with a molecular formula of C₂₀H₂₅NO and a molar mass of 295.426 g·mol⁻¹. The molecule comprises a piperidine ring nitrogen-bonded to a chiral carbon center, which itself connects to a phenyl ring and an ortho-methoxylated phenyl ring [1] [5].

This architecture distinguishes Methoxphenidine from arylcyclohexylamine dissociatives (e.g., phencyclidine, ketamine), which incorporate a cyclohexane ring. Instead, the diarylethylamine scaffold prioritizes flexibility through single-bond linkages between the aryl groups and the central carbon. The ortho-methoxy substituent on one phenyl ring critically influences receptor binding kinetics and stereoselectivity. Research comparing structural isomers reveals that Methoxphenidine (2-MeO) exhibits higher NMDA receptor affinity than its 4-methoxy analogue but lower affinity than the 3-methoxy variant—a structure-activity relationship consistent across dissociative classes [1] [5] [6].

Table 2: Structural Comparison of Representative Dissociative Anesthetics

Chemical ClassPrototype CompoundCore Structure Difference from MethoxphenidinePrimary Molecular Target
DiarylethylamineMethoxphenidineN/A (reference compound)NMDA receptor
ArylcyclohexylaminePhencyclidineCyclohexyl ring replaces one aryl groupNMDA receptor, σ receptors
ArylcyclohexylamineKetamineChlorophenyl ring; amino-cyclohexanone structureNMDA receptor
DiarylethylamineDiphenidineLacks methoxy substituent; two unsubstituted phenyl ringsNMDA receptor, dopamine transporter

Pharmacologically, Methoxphenidine functions primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, disrupting glutamate-mediated neurotransmission. Additional interactions with sigma receptors (σ1, σ2) and monoamine transporters (dopamine, norepinephrine) contribute to its complex psychoactive profile, though with lower affinity than its action at the NMDA receptor [5] [7].

Historical Context: Transition from Patent to Recreational Use

Methoxphenidine originated not as a designer drug but as a pharmaceutical candidate. A 1989 patent (EP0346791) filed by Searle LLC detailed its synthesis alongside structurally related diarylethylamines for treating neurotoxic injury associated with conditions like cerebral ischemia or anoxia. The patent proposed NMDA receptor antagonism as a neuroprotective mechanism, with Methoxphenidine identified among compounds showing therapeutic potential in preclinical models [1] [3]. Despite this patented application, Methoxphenidine never underwent clinical development or reached formal pharmaceutical markets, likely due to efficacy or safety considerations during early-stage research [5].

The compound remained obscure until circa 2013, when underground chemists revisited Searle’s patent literature seeking non-scheduled alternatives to regulated dissociatives. Synthesis scaled rapidly to supply online vendors, leveraging legal loopholes permitting sale as "research chemicals." This transition exemplifies "patent mining"—a process whereby abandoned pharmaceutical candidates are repurposed as recreational NPS [1] [8]. User reports from 2013–2014 described Methoxphenidine’s effects as dissociative and stimulant-like, sometimes lasting over 24 hours, cementing its position within the NPS landscape despite emerging safety concerns [8].

Table 3: Historical Timeline of Methoxphenidine Development

YearEventContext
1989Patent filing by Searle LLCProtection granted for 1,2-diarylethylamine derivatives as neuroprotectants
1989–2012No significant activityCompound remained within pharmaceutical archives without commercial development
2013First appearance in online drug marketsMarketed as "legal" methoxetamine replacement following UK bans
2014–2015Initial regulatory controlsChina, Sweden, and Canada implement scheduling restrictions
2015–presentContinued illicit availabilityPersists in online markets despite increasing global controls

Regulatory responses emerged within two years of recreational appearance. China added Methoxphenidine to its controlled substances list in October 2015, followed by Sweden and Canada (2016). These controls specifically reference Methoxphenidine’s chemical structure, reflecting concerns over its psychoactive risks and divergence from intended pharmaceutical applications [1] [6] [8].

Properties

CAS Number

127529-46-8

Product Name

Methoxphenidine

IUPAC Name

1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C20H25NO/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3

InChI Key

QXXCUXIRBHSITD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.